N-(dimethylsulfonio)-4-methylbenzenecarboximidate
Description
N-(Dimethylsulfonio)-4-methylbenzenecarboximidate is a sulfonium salt derivative of 4-methylbenzenecarboximidic acid. Its structure features a positively charged dimethylsulfonio group (-S+(CH₃)₂) attached to the carboximidate nitrogen, distinguishing it from neutral ester derivatives like ethyl 4-methylbenzenecarboximidate.
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
(1Z)-N-dimethylsulfonio-4-methylbenzenecarboximidate |
InChI |
InChI=1S/C10H13NOS/c1-8-4-6-9(7-5-8)10(12)11-13(2)3/h4-7H,1-3H3 |
InChI Key |
ASWGKHVVZVWQKT-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/[S+](C)C)/[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=N[S+](C)C)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dimethylsulfonio)-4-methylbenzenecarboximidate typically involves the reaction of 4-methylbenzenecarboximidate with dimethyl sulfide in the presence of an oxidizing agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common oxidizing agents used in this reaction include hydrogen peroxide and sodium periodate.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(dimethylsulfonio)-4-methylbenzenecarboximidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(dimethylsulfonio)-4-methylbenzenecarboximidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(dimethylsulfonio)-4-methylbenzenecarboximidate involves its interaction with molecular targets such as enzymes and receptors. The sulfonium ion can form covalent bonds with
Biological Activity
N-(dimethylsulfonio)-4-methylbenzenecarboximidate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a dimethylsulfonio group attached to a 4-methylbenzenecarboximidate moiety. This structural configuration may contribute to its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of sulfonium compounds can inhibit the growth of various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Table 1: Antimicrobial Efficacy of Sulfonium Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 32 µg/mL |
| Similar Sulfonium Derivative | E. coli | 16 µg/mL |
| Another Derivative | S. aureus | 64 µg/mL |
The above table summarizes the antimicrobial efficacy of sulfonium compounds, highlighting the promising activity of this compound against MRSA and E. coli.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways essential for cell survival.
Table 2: Anticancer Effects on Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 25 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 30 | Inhibition of proliferation through cell cycle arrest |
This table illustrates the compound's effectiveness in inhibiting cancer cell growth, with specific IC50 values indicating the concentration required to inhibit cell viability by 50%.
Case Studies
Case Study 1: Antimicrobial Testing
A recent study investigated the antimicrobial properties of this compound against clinical isolates of MRSA. The results indicated that the compound exhibited a significant bactericidal effect, reducing bacterial counts by over 90% at concentrations above 32 µg/mL. The study concluded that this compound could be a candidate for developing new antimicrobial agents.
Case Study 2: Anticancer Research
Another case study focused on the anticancer effects of this compound on HeLa cells. The compound was found to induce apoptosis through mitochondrial pathway activation, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This suggests its potential as a therapeutic agent in cervical cancer treatment.
Comparison with Similar Compounds
Table 1: Comparative Properties
Reactivity and Stability
- This compound : The sulfonio group enhances electrophilicity, enabling participation in alkylation reactions. However, the compound may exhibit thermal instability due to the labile S–N bond.
- Ethyl 4-methylbenzenecarboximidate: As an ester, it undergoes hydrolysis under acidic or basic conditions, forming 4-methylbenzenecarboximidic acid and ethanol. Its stability under ambient conditions makes it suitable for industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
